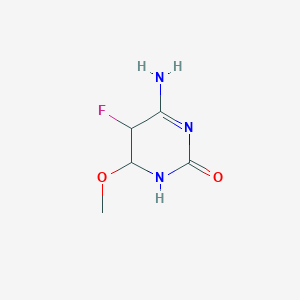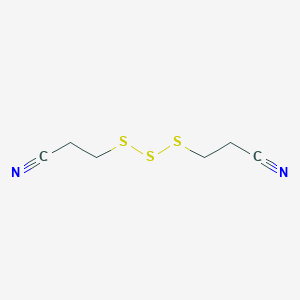
Trithiodipropionitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3’-Trisulfanediyldipropanenitrile is an organic compound characterized by the presence of three sulfur atoms and two nitrile groups. This compound is known for its unique chemical structure and properties, making it a subject of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Trisulfanediyldipropanenitrile typically involves the reaction of propanenitrile derivatives with sulfur sources under controlled conditions. One common method involves the use of 3,3’-dithiodipropionic acid as a precursor, which undergoes a series of reactions to introduce the third sulfur atom and form the desired trisulfanediyl structure .
Industrial Production Methods
Industrial production of 3,3’-Trisulfanediyldipropanenitrile often employs large-scale chemical reactors where the reaction conditions, such as temperature, pressure, and catalysts, are optimized to maximize yield and purity. The process may involve continuous flow systems to ensure consistent production and quality control.
Analyse Des Réactions Chimiques
Types of Reactions
3,3’-Trisulfanediyldipropanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agents and conditions used.
Reduction: Reduction reactions can convert the nitrile groups to amines or other functional groups.
Substitution: The sulfur atoms in the compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are often used.
Substitution: Nucleophiles like thiols or amines can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Applications De Recherche Scientifique
3,3’-Trisulfanediyldipropanenitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex sulfur-containing compounds.
Biology: The compound’s unique structure makes it useful in studying sulfur metabolism and related biochemical pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting diseases involving sulfur metabolism.
Mécanisme D'action
The mechanism by which 3,3’-Trisulfanediyldipropanenitrile exerts its effects involves interactions with various molecular targets and pathways. The sulfur atoms in the compound can form strong bonds with metal ions and other sulfur-containing molecules, influencing biochemical processes. The nitrile groups can also participate in reactions that modify the compound’s activity and interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,3’-Iminodipropionitrile: This compound has a similar structure but contains nitrogen atoms instead of sulfur.
3,3’-Dithiodipropionic acid: This compound has two sulfur atoms and is often used as a precursor in the synthesis of 3,3’-Trisulfanediyldipropanenitrile.
Uniqueness
3,3’-Trisulfanediyldipropanenitrile is unique due to its three sulfur atoms, which impart distinct chemical and physical properties. This makes it particularly valuable in applications requiring high thermal stability and resistance to oxidation.
Propriétés
Numéro CAS |
63815-40-7 |
|---|---|
Formule moléculaire |
C6H8N2S3 |
Poids moléculaire |
204.3 g/mol |
Nom IUPAC |
3-(2-cyanoethyltrisulfanyl)propanenitrile |
InChI |
InChI=1S/C6H8N2S3/c7-3-1-5-9-11-10-6-2-4-8/h1-2,5-6H2 |
Clé InChI |
QHYZLSAALVIFME-UHFFFAOYSA-N |
SMILES canonique |
C(CSSSCCC#N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(Imidazo[1,2-b]pyridazin-3-yl)ethanol](/img/structure/B15245107.png)
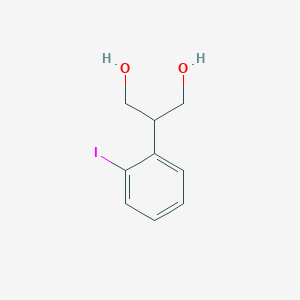

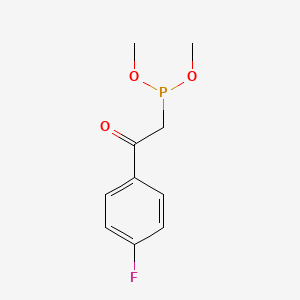


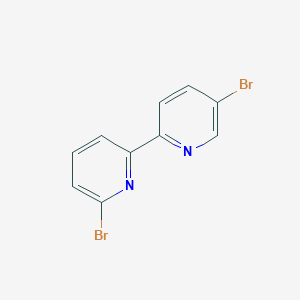
![Isothiazolo[4,5-D]pyrimidine](/img/structure/B15245150.png)
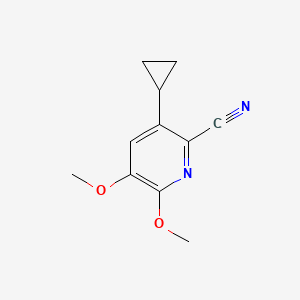


![(6R,7R)-6-Ethoxy-7-hydroxy-6,7-dihydroimidazo[1,2-b][1,2,4]triazine-3(4H)-thione](/img/structure/B15245169.png)
